molecular formula C14H18ClN3O2 B5763713 N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride

N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride

Cat. No.: B5763713
M. Wt: 295.76 g/mol
InChI Key: KJGJJWQGJQFTJY-ZDCVYKBASA-N
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Description

N’-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both a bicyclic ring and a hydrazide group contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-azabicyclo[2.2.2]octan-3-one with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a suitable acid catalyst to facilitate the formation of the hydrazide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N’-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted hydrazides, depending on the specific reagents and conditions used.

Scientific Research Applications

N’-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N’-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The hydrazide group can form covalent bonds with target proteins, leading to alterations in their function. These interactions can affect various biochemical pathways, contributing to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide
  • 1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride
  • 1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide monohydrate

Uniqueness

N’-1-azabicyclo[222]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride is unique due to its specific combination of a bicyclic ring and a hydrazide group This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds

Properties

IUPAC Name

N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-3-hydroxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2.ClH/c18-12-3-1-2-11(8-12)14(19)16-15-13-9-17-6-4-10(13)5-7-17;/h1-3,8,10,18H,4-7,9H2,(H,16,19);1H/b15-13-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGJJWQGJQFTJY-ZDCVYKBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=NNC(=O)C3=CC(=CC=C3)O)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1/C(=N\NC(=O)C3=CC(=CC=C3)O)/C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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